

# A Comparative Guide to Patient-Reported Outcomes in Spinal Muscular Atrophy Treatments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Spinraza*

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For researchers, scientists, and drug development professionals, understanding the nuances of patient-reported outcomes (PROs) is critical in evaluating the real-world impact of therapies for Spinal Muscular Atrophy (SMA). This guide provides a detailed comparison of three leading SMA treatments: Evrysdi (risdiplam), **Spinraza** (nusinersen), and Zolgensma (onasemnogene abeparvovec), with a focus on quantitative data from key clinical trials and the methodologies employed.

## Quantitative Comparison of Patient-Reported Outcomes

The following tables summarize key patient-reported outcomes from pivotal clinical trials for each of the three SMA treatments. These outcomes are measured using validated scales that assess motor function and developmental milestones.

Table 1: Patient-Reported Outcomes for Evrysdi (risdiplam)

Clinical Trial	Patient Population	Outcome Measure	Timepoint	Results
FIREFISH	Infants with Type 1 SMA (1-7 months of age)	CHOP INTEND	12 Months	90% of infants had a $\geq 4$ -point increase from baseline. <a href="#">[1]</a>
36 Months	91% of infants treated with risdiplam were alive. <a href="#">[2]</a> Continued improvement or maintenance of motor function was observed. <a href="#">[2]</a>			
SUNFISH	Patients with Type 2 or 3 SMA (2-25 years of age)	MFM-32	12 Months	58% of patients experienced an improvement of at least 3 points from baseline. <a href="#">[3]</a>

Table 2: Patient-Reported Outcomes for **Spinraza** (nusinersen)

Clinical Trial	Patient Population	Outcome Measure	Timepoint	Results
ENDEAR	Infants with infantile-onset SMA ( $\leq 7$ months of age)	CHOP INTEND	Interim Analysis	51% of infants in the nusinersen group were motor milestone responders, compared to 0% in the sham-control group.[4]
HINE	Interim Analysis	A statistically significant difference in the proportion of motor milestone responders was observed in favor of nusinersen.[5]		
CHERISH	Patients with later-onset SMA (2-12 years of age)	HFMSE	15 Months	A mean improvement of 4.0 points from baseline was observed in the nusinersen group, compared to a mean decline of 1.9 points in the sham-controlled group.[5]

Table 3: Patient-Reported Outcomes for Zolgensma (onasemnogene abeparvovec)

Clinical Trial	Patient Population	Outcome Measure	Timepoint	Results
STR1VE	Infants with Type 1 SMA (< 6 months of age)	CHOP INTEND	3 Months	Mean increase of 11.7 points from baseline.[6]
Bayley-III	18 Months	50% of patients could sit without support for at least 30 seconds.[6]		
START	Infants with Type 1 SMA (< 6 months of age)	CHOP INTEND	24 Months	92% of patients achieved a score of ≥40.[7]
Motor Milestones	Long-Term Follow-up	10 out of 10 children maintained previously achieved motor milestones at an average of over 8 years post-dosing.[8]		

## Experimental Protocols

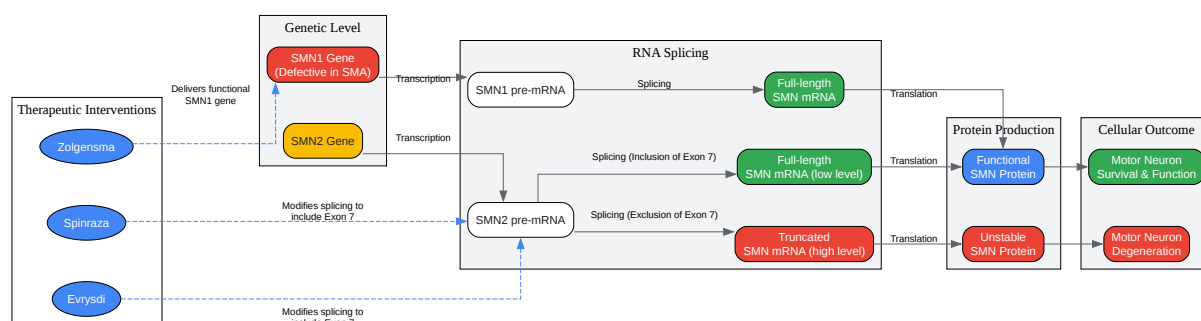
A detailed understanding of the methodologies used in the key clinical trials is essential for interpreting the patient-reported outcomes.

Table 4: Summary of Experimental Protocols for Key SMA Clinical Trials

Protocol Aspect	FIREFISH (risdiplam)	ENDEAR (nusinersen)	STR1VE (onasemnogene abeparvovec)
Study Design	Open-label, two-part study.[2][9]	Phase 3, randomized, double-blind, sham-procedure controlled. [4][10]	Phase 3, open-label, single-arm, multicenter.[7][11]
Patient Population	Infants aged 1 to 7 months with Type 1 SMA.[2]	Infants with symptom onset at $\leq 6$ months of age, aged $\leq 7$ months at screening.[4]	Infants under 6 months of age with SMA Type 1.[11]
Intervention	Daily oral administration of risdiplam.[9]	Intrathecal injection of nusinersen or sham procedure.[4]	One-time intravenous infusion of onasemnogene abeparvovec.[11]
Primary Outcome Measures	Proportion of infants sitting without support for at least 5 seconds after 12 months of treatment (Part 2).[9]	Proportion of motor milestone responders as assessed by the HINE.[5]	Proportion of patients who achieve the ability to sit without support for at least 30 seconds at 18 months of age.[6]
Key Secondary Outcome Measures	CHOP INTEND score changes, survival without permanent ventilation.[2]	CHOP INTEND score changes, time to death or permanent ventilation.[12]	Survival at 14 months of age, CHOP INTEND score changes.[7][11]

## Signaling Pathways and Mechanisms of Action

Spinal Muscular Atrophy is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[13][14] The nearby SMN2 gene also produces SMN protein, but due to a splicing difference, most of the protein is non-functional.[14][15] The three treatments utilize different mechanisms to increase the amount of functional SMN protein.



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Caption: SMA signaling pathway and therapeutic intervention points.

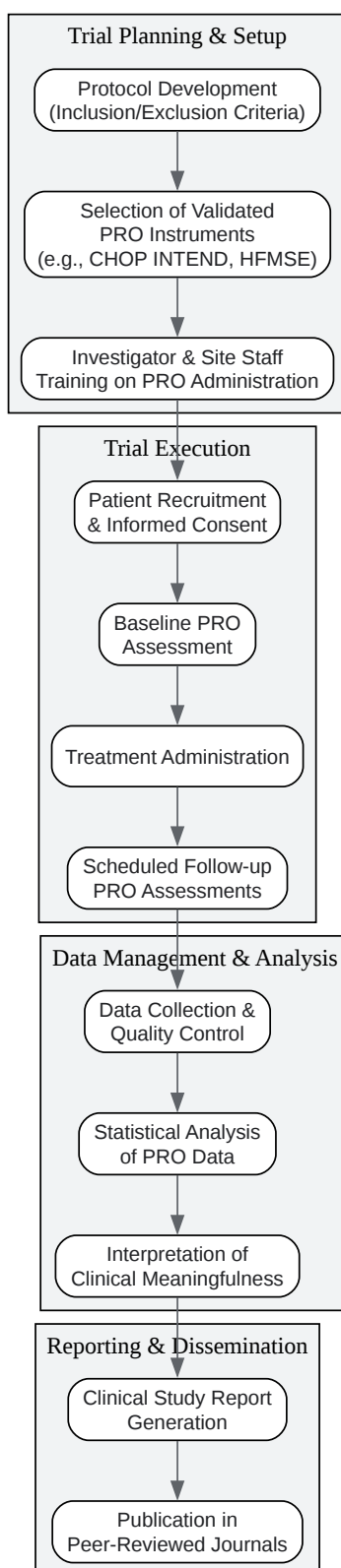
Zolgensma (onasemnogene abeparvovec) is a gene replacement therapy that uses an adeno-associated virus vector (AAV9) to deliver a functional copy of the human SMN1 gene to motor neuron cells.<sup>[16][17][18]</sup> This allows for the production of the SMN protein that is deficient in SMA patients.<sup>[16][19]</sup>

**Spinraza** (nusinersen) is an antisense oligonucleotide (ASO) that targets the SMN2 pre-messenger RNA (pre-mRNA).<sup>[20][21]</sup> It works by modulating the splicing of SMN2 to increase the inclusion of exon 7, thereby promoting the production of full-length, functional SMN protein.<sup>[22]</sup>

Evrysdi (risdiplam) is a small molecule that also modifies the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.<sup>[23]</sup> It is administered orally and acts systemically.<sup>[23]</sup>

## Experimental Workflow for Patient-Reported Outcomes

The collection and analysis of patient-reported outcomes in SMA clinical trials follow a structured workflow to ensure data quality and consistency.



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Caption: Experimental workflow for PRO collection and analysis.



This guide provides a foundational comparison of patient-reported outcomes for three key SMA treatments. For a deeper analysis, it is recommended to consult the full publications of the cited clinical trials. The development of novel and more sensitive PRO measures remains an active area of research in the SMA field.

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